Home > Products > Screening Compounds P99521 > N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Catalog Number: EVT-4608694
CAS Number:
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic substitution: Reacting 2-methoxyphenylpiperazine with appropriately substituted alkyl halides to introduce the desired linker and terminal functional group. []
  • Amide coupling: Coupling a carboxylic acid derivative (e.g., acyl chloride) with an amine (e.g., substituted phenylpiperazine) to form the benzamide linkage. [, , ]
  • Tetrazole formation: Introducing the tetrazole ring through reactions of nitriles with azide sources, often utilizing catalysts like dibutyltin oxide. []
Molecular Structure Analysis
  • Conformation: The conformation of the molecule, particularly the arylpiperazine and linker regions, significantly influences receptor binding affinity and selectivity. []
  • Substituents: The nature and position of substituents on the benzamide ring, tetrazole ring, or the arylpiperazine moiety impact the compound's pharmacological profile. [, , , ]
  • Hydrogen bonding: Intramolecular and intermolecular hydrogen bonding interactions, involving groups like amides, tetrazoles, and hydroxyl groups, contribute to the compound's crystal packing and potential interactions with biological targets. [, , , ]
Mechanism of Action
  • Dopamine receptor ligands: These compounds often act as antagonists, blocking the binding of dopamine to its receptors. The specific interactions within the receptor binding pocket determine their affinity and selectivity for different receptor subtypes (D2, D3). [, , , ]
  • G protein-coupled receptor (GPCR) ligands: Depending on the specific GPCR subtype targeted, these compounds can act as agonists or antagonists, modulating downstream signaling pathways involved in various physiological processes. [, ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The balance between hydrophilicity and lipophilicity, often expressed as logP, impacts the compound's ability to cross biological membranes, influencing its absorption, distribution, and blood-brain barrier penetration. [, ]
  • Solubility: Aqueous solubility is crucial for formulation and bioavailability. []
  • Stability: Chemical stability under physiological conditions is essential for therapeutic efficacy. []
Applications
  • Dopamine D3 receptor antagonists: These compounds show potential for treating various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Their high affinity and selectivity for the D3 receptor over the D2 receptor may offer advantages in terms of reduced side effects. [, , , ]
  • G protein-coupled receptor 35 (GPR35) agonists: These compounds hold promise for treating pain, inflammatory diseases, and metabolic disorders. []

N-(2, 2-dimethoxyethyl)-2-(1H-tetrazol-1-yl) amide

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-(2, 2-bis-hydroxyethyl)-2-(1H-tetrazol-1-yl) amide. Additionally, it is utilized as an impurity reference standard for quality control and research of cefazolin sodium bulk drug substance and drug products (both cefazolin sodium and pentahydrate cefazolin sodium) [].
  • Relevance: Both N-(2, 2-dimethoxyethyl)-2-(1H-tetrazol-1-yl) amide and N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide share the 2-(1H-tetrazol-1-yl)benzamide core structure. They differ in the substituent on the amide nitrogen. []

N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

  • Compound Description: This class of compounds represents potent agonists of the G protein-coupled receptor-35 (GPR35). They hold potential for treating pain, inflammatory diseases, and metabolic disorders. Notable examples within this group include N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63), both displaying high agonistic potency for GPR35 with EC50 values of 0.059 μM and 0.041 μM, respectively [].
  • Relevance: N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives share the core structure of a benzamide with a tetrazole substituent on the phenyl ring with N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide. The key difference lies in the position of the tetrazole substitution on the phenyl ring (ortho in the target compound, while these analogs have it at the meta position) and the presence of various substituents on the benzamide portion [].

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

  • Compound Description: This group encompasses dopamine D2 and D3 receptor ligands. The development of this series aimed to identify high-affinity ligands with a preference for D3 over D2 receptors. They are structurally related to the partial agonist BP 897. Variations in the spacer and the aryl moiety led to N-alkylated 1-(2-methoxyphenyl)piperazines exhibiting improved affinity and selectivity for the D3 receptor [, ].
  • Relevance: While structurally distinct from N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, this group is noteworthy due to its focus on modulating dopamine receptors, particularly the D3 receptor. The exploration of diverse aryl and spacer modifications in this series provides valuable insights into structure-activity relationships relevant to dopamine receptor ligands [, ].

4‐(Dimethylamino)‐N‐(4‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)butyl)benzamide (WC‐10)

  • Compound Description: WC‐10 is a N‐phenyl piperazine analog exhibiting high affinity and selectivity for dopamine D3 receptors over D2 receptors [, ]. Radiolabeled with tritium ([3H]WC-10), it has been employed in in vitro and autoradiography studies to investigate D3 receptor binding and density [, ].
  • Relevance: Similar to the previous group, WC-10, despite lacking the tetrazole moiety, is relevant due to its activity as a dopamine D3 receptor ligand. It underscores the significance of exploring various structural motifs for targeting dopamine receptors [, ].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: This specific arylpiperazine compound features a nitro group on the benzamide portion and a pyridyl substituent on the amide nitrogen [].
  • Relevance: Structurally similar to N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, it emphasizes the diversity possible within this class of compounds by incorporating different substituents on the benzamide ring and modifications to the amide portion [].

VU6010608

  • Compound Description: VU6010608 represents a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7) []. Derived from a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides, it exhibits excellent CNS penetration and robust efficacy in blocking high-frequency-stimulated long-term potentiation [].
  • Relevance: This compound, while possessing structural differences from N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, highlights the importance of exploring diverse heterocyclic ring systems, such as the 1,2,4-triazole, in medicinal chemistry for targeting specific receptor subtypes [].

Properties

Product Name

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C15H13N5O2/c1-22-14-9-5-3-7-12(14)17-15(21)11-6-2-4-8-13(11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

PREROFCOMWRFRX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3C=NN=N3

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3C=NN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.